Isoquinolin-7-ylmethanol
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Overview
Description
Isoquinolin-7-ylmethanol is a chemical compound belonging to the isoquinoline family. It is characterized by a white crystalline solid form that is soluble in water and organic solvents. This compound has garnered significant attention in scientific research due to its potential therapeutic and environmental applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoquinolin-7-ylmethanol can be synthesized through various methods. One common approach involves the cyclization of 2-alkynyl benzyl azides, which offers an efficient method for the synthesis of substituted isoquinolines . Another method includes the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes followed by a copper-catalyzed cyclization . These reactions typically proceed under mild conditions and are characterized by good functional group tolerance.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using metal catalysts or catalyst-free processes in water . These methods are designed to be efficient and environmentally friendly, aligning with the growing emphasis on green chemistry.
Chemical Reactions Analysis
Types of Reactions: Isoquinolin-7-ylmethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form isoquinoline derivatives, which are valuable in pharmaceutical applications .
Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts, copper catalysts, and ammonium acetate. The reactions often occur under mild conditions, such as room temperature or slightly elevated temperatures .
Major Products: The major products formed from these reactions are typically substituted isoquinolines, which have significant applications in medicinal chemistry .
Scientific Research Applications
Isoquinolin-7-ylmethanol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has potential therapeutic applications due to its ability to interact with various biological targets. Additionally, it is used in industrial applications for the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of isoquinolin-7-ylmethanol involves its interaction with specific molecular targets and pathways. For example, it may act on enzymes or receptors involved in cellular processes, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Properties
IUPAC Name |
isoquinolin-7-ylmethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c12-7-8-1-2-9-3-4-11-6-10(9)5-8/h1-6,12H,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLONTUPZTAEOIH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00475916 |
Source
|
Record name | ISOQUINOLIN-7-YLMETHANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00475916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158654-76-3 |
Source
|
Record name | ISOQUINOLIN-7-YLMETHANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00475916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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